Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
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Overview
Description
“Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1956376-78-5 . It has a molecular weight of 243.69 and its IUPAC name is methyl 3- (azetidin-3-yloxy)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is1S/C11H13NO3.ClH/c1-14-11 (13)8-3-2-4-9 (5-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Anti-inflammatory and Antibacterial Activity : Research has demonstrated the synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity. Compounds have been synthesized through condensation reactions involving Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride, showcasing potential anti-inflammatory effects compared with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Furthermore, azetidinones have been prepared via microwave-assisted synthesis, showing pharmacological activities including antibacterial against various pathogens (K. Mistry & K. R. Desai, 2006).
Asymmetric Hydrolysis and Synthesis : Asymmetric hydrolysis of azetidinone derivatives has led to the production of optically active compounds, demonstrating the chemical versatility of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride derivatives for synthesizing complex structures like carbapenem derivatives (K. Hirai et al., 1989).
Enantioselective Synthesis : Research on the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide highlights the use of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride in creating chiral molecules, which are crucial in the development of pharmaceuticals (H. Matsunaga et al., 1983).
Novel Synthesis Procedures : Innovative synthesis methods for azetidin-2-ones demonstrate the role of Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride in creating compounds with significant anti-inflammatory effects, showcasing its potential in drug discovery (Manisha Sharma et al., 2013).
Safety and Hazards
The safety information for “Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.
properties
IUPAC Name |
methyl 3-(azetidin-3-yloxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDTGWJSMRKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride |
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